molecular formula C12H13NO2 B3369208 1-(Hex-1-ynyl)-4-nitrobenzene CAS No. 229022-43-9

1-(Hex-1-ynyl)-4-nitrobenzene

Cat. No. B3369208
CAS RN: 229022-43-9
M. Wt: 203.24 g/mol
InChI Key: BILXKRUVEDBOQQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The nitro group is a strong electron-withdrawing group and can undergo reduction reactions to form amines. The alkyne group can participate in addition reactions, such as hydration to form ketones or aldehydes .

Scientific Research Applications

Luminescent Metal–Organic Frameworks

A zinc-based metal–organic framework has been synthesized, demonstrating luminescent properties useful for sensing various substances, including nitrobenzene. This framework can act as a sensor in environmental settings, with good anti-interference abilities and potential for real-world applications (Xu et al., 2020).

Synthesis of Pyrroles

Indium-mediated synthesis of pyrroles from nitrobenzenes and 1,4-diketones showcases the utility of nitrobenzene derivatives in organic synthesis. This method yields moderate to excellent pyrroles, crucial in pharmaceutical and chemical industries (Lee & Kim, 2013).

Nuclear Magnetic Resonance Cryoporometry

The study of phase separation in a binary liquid mixture imbibed in porous glass, using hexane and nitrobenzene, offers insights into the behavior of mixed substances in confined spaces, relevant in materials science and engineering (Valiullin & Furó, 2002).

Intermolecular Interactions in Crystal Engineering

Research on hexakis(4-nitrophenyl)benzene reveals the role of N⋯O interactions of nitro groups in crystal engineering. This understanding is crucial for designing materials with predictable molecular positioning, applicable in materials science and nanotechnology (Gagnon et al., 2007).

Photophysics and Photochemistry Studies

Insights into the photophysics and photochemistry of nitrobenzene, the simplest nitroaromatic compound, have been gained through computational studies. This knowledge is essential for understanding the behavior of such compounds under UV light, relevant in photochemical applications (Giussani & Worth, 2017).

Electrochemical Reduction Studies

The study of the electrochemical reduction of nitrobenzene in ionic liquids provides insights into electrochemical processes, relevant in environmental cleanup and chemical synthesis (Silvester et al., 2006).

properties

IUPAC Name

1-hex-1-ynyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILXKRUVEDBOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460479
Record name 1-(Hex-1-yn-1-yl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hex-1-ynyl)-4-nitrobenzene

CAS RN

229022-43-9
Record name 1-(Hex-1-yn-1-yl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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